KDdiA-PC

Vue d'ensemble

Description

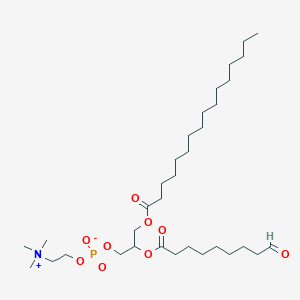

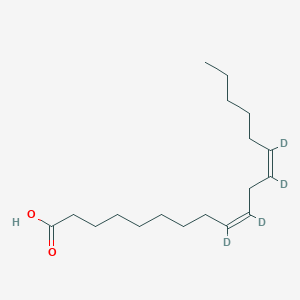

Le KDdiA-PC est un dérivé spécialisé de phosphatidylcholine connu pour l’incorporation de l’acide cétodésoxyoctosurique lié à un squelette phospholipidique. Ce composé est reconnu comme l’un des ligands les plus puissants pour le récepteur de débarras CD36 parmi les espèces de lipoprotéines de faible densité oxydées . Le this compound joue un rôle significatif dans la signalisation lipidique et la biologie membranaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le KDdiA-PC est synthétisé par l’oxydation des particules de lipoprotéines de faible densité. Le processus implique l’isolement et la purification des espèces de phosphatidylcholine contenant un résidu d’acide gras à chaîne courte fragmenté et oxydé en position sn-2 . Les conditions de réaction incluent généralement l’utilisation d’agents oxydants et de catalyseurs spécifiques pour atteindre l’état d’oxydation souhaité.

Méthodes de production industrielle

La production industrielle du this compound implique l’oxydation à grande échelle des particules de lipoprotéines de faible densité, suivie de processus de purification pour isoler les espèces de phosphatidylcholine souhaitées. Le processus de production assure une grande pureté et une grande cohérence du composé à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions

Le KDdiA-PC subit diverses réactions chimiques, notamment :

Oxydation : Le composé est formé par l’oxydation des particules de lipoprotéines de faible densité.

Substitution : L’incorporation de l’acide cétodésoxyoctosurique dans le squelette phospholipidique implique des réactions de substitution.

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions du this compound comprennent des agents oxydants, des catalyseurs et des solvants tels que le diméthylformamide, l’éthanol et la solution saline tamponnée au phosphate .

Principaux produits formés

Le principal produit formé par l’oxydation des particules de lipoprotéines de faible densité est le this compound, qui est un ligand puissant pour le récepteur de débarras CD36 .

Applications de la recherche scientifique

Le this compound a un large éventail d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

KDdiA-PC has a wide range of scientific research applications, including:

Mécanisme D'action

Le KDdiA-PC exerce ses effets en se liant au récepteur de débarras CD36 à la surface des macrophages et d’autres types de cellules. Cette liaison déclenche une série de voies de signalisation en aval impliquées dans l’accumulation des lipides, les dommages liés au stress oxydatif, l’apoptose et les réponses inflammatoires . Les cibles moléculaires et les voies comprennent le récepteur CD36 et le récepteur de type Toll 2, qui jouent un rôle dans la médiation des effets du composé .

Comparaison Avec Des Composés Similaires

Le KDdiA-PC est unique parmi les espèces de lipoprotéines de faible densité oxydées en raison de sa forte affinité de liaison pour le récepteur de débarras CD36. Les composés similaires comprennent d’autres espèces de phosphatidylcholine oxydées, telles que :

POV-PC : Une autre espèce de phosphatidylcholine oxydée ayant des propriétés de liaison similaires.

Sulfosuccinimidyl oléate de sodium : Un acide gras à longue chaîne qui inhibe le transport des acides gras et la chaîne respiratoire mitochondriale.

Le this compound se distingue par sa forte affinité de liaison et son rôle significatif dans la signalisation lipidique et la biologie membranaire .

Propriétés

IUPAC Name |

[(2R)-2-[(E)-11-carboxy-9-oxoundec-10-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H66NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-35(41)45-30-33(31-47-49(43,44)46-29-28-37(2,3)4)48-36(42)25-22-19-16-17-20-23-32(38)26-27-34(39)40/h26-27,33H,5-25,28-31H2,1-4H3,(H-,39,40,43,44)/b27-26+/t33-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKBYMQTSGGZLW-PHSKOSPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H66NO11P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601099787 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439904-34-4 | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439904-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-[[(10E)-11-carboxy-1,9-dioxo-10-undecen-1-yl]oxy]-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601099787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

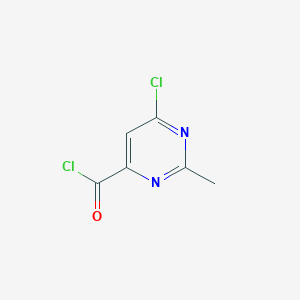

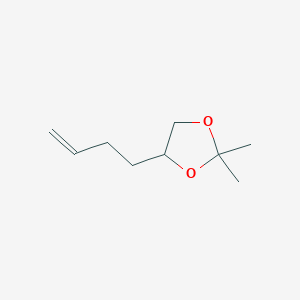

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)